1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride
Overview
Description
Aminoethoxy compounds are generally used in organic synthesis . They are often involved in the formation of complex structures and have applications in various fields, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of similar compounds often includes an aminoethoxy group attached to a larger structure . The exact structure of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Chemical Reactions Analysis
Aminoethoxy compounds can participate in a variety of chemical reactions. For example, they can undergo ion-exchange chromatography with suppressed conductivity for amine analyses .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some are oils at room temperature , while others are solid. The exact properties of “this compound” could not be found.Scientific Research Applications
Materials Science and Organic Synthesis
Catalytic Oxidation and Environmental Applications : Research on the catalytic oxidation of dichlorobenzene over supported transition metal oxides highlights the importance of such reactions in environmental applications, particularly in the degradation of hazardous organic compounds. The systematic investigation of transition metal oxides as catalysts underlines the role of these materials in enhancing the efficiency of oxidative processes, which can be crucial for the detoxification and removal of chlorinated organic pollutants from the environment (Krishnamoorthy, Rivas, & Amiridis, 2000).
Surface Functionalization with Aminosilanes : The study on aminosilanes for surface functionalization points towards the significant role of such compounds in creating hydrolytically stable and functional surfaces. These findings are relevant for the development of advanced materials with tailored surface properties, which have wide-ranging applications in biosensors, catalysis, and as protective coatings (Smith & Chen, 2008).
Adsorption Studies Using Amino-Substituted Aromatics : The investigation into the adsorption of amino-substituted aromatics onto carbon nanotubes provides insights into the interaction mechanisms between organic molecules and carbon-based materials. Such studies are fundamental for environmental remediation technologies, where selective adsorption can be harnessed for the removal of pollutants (Chen, Duan, Wang, & Zhu, 2008).
Environmental Science
- Biodegradation of Polychlorinated Aromatics : The crystal structure analysis of hydroxyquinol 1,2-dioxygenase, a key enzyme in the degradation of aromatic compounds including polychlorinated and nitroaromatic pollutants, underscores the potential of bioremediation strategies in addressing environmental contamination. Understanding the enzymatic mechanisms involved in the breakdown of such compounds can lead to the development of more efficient bioremediation processes (Ferraroni et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride are the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 2 (SERCA2) and the Sodium/Potassium-Transporting ATPase Subunit Alpha-1 . These proteins play crucial roles in regulating intracellular calcium levels, which are essential for muscle contraction and relaxation .
Mode of Action
This compound reduces the activity of Sodium/Potassium ATPase, leading to an increase in intracellular sodium levels . This change reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . The compound also stimulates the reuptake function of SERCA2, thereby increasing intracellular calcium .
Biochemical Pathways
The compound affects the biochemical pathways related to calcium handling in cardiac muscle cells . By inhibiting Sodium/Potassium ATPase and stimulating SERCA2, it alters the balance of calcium within the cell, which can lead to increased cell contraction . It also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2 .
Result of Action
The result of the compound’s action is an increase in both the contraction and relaxation of the heart muscle . This dual action could potentially be beneficial in the treatment of heart conditions where both systolic and diastolic function are impaired .
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJRJTRCMNYTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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